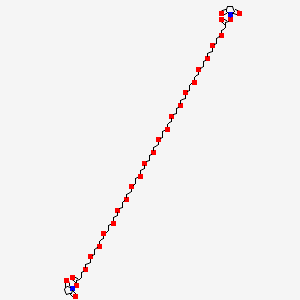

![molecular formula C10H22N2O2 B6352317 Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate CAS No. 1154386-40-9](/img/structure/B6352317.png)

Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

DMAB can be synthesized through a variety of methods, including the reaction of butyric anhydride with dimethylamine in the presence of a catalyst, such as triethylamine or p-toluenesulfonic acid. The resulting product is then treated with HCl, and the DMAB is extracted with an organic solvent. DMAB can also be synthesized through the reaction of butanoic acid with dimethylamine and an alkylating agent, such as methyl iodide or dimethyl sulfate.Molecular Structure Analysis

The molecular formula of DMAB is C10H22N2O2 and it has a molecular weight of 202.29 g/mol. The IUPAC name for this compound is methyl 3-[3-(dimethylamino)propylamino]butanoate.Chemical Reactions Analysis

DMAB was used in the synthesis of lithium enolate via reaction with lithium diisopropylamide .Physical And Chemical Properties Analysis

DMAB is a colorless liquid with a boiling point of 176-179°C and a melting point of -30°C. The compound is soluble in organic solvents, such as ethanol, acetone, and chloroform, but insoluble in water. DMAB is a basic compound, and its pKa value is reported to be 9.15, indicating that it is a weaker base than other tertiary amines.Wirkmechanismus

Mode of Action

Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate is a highly reactive compound that can undergo radical polymerization and cross-linking reactions . The presence of the dimethylamino group (-N(CH3)2) provides pH responsiveness and hydrophilicity to the resulting polymers .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other reactive molecules can affect the compound’s reactivity and the nature of the polymers it forms.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate in laboratory experiments is its low cost and availability. It is also relatively easy to handle and store, and is relatively non-toxic. However, it is important to note that this compound is a hazardous waste, and should be handled and disposed of in accordance with local regulations.

Zukünftige Richtungen

For research involving Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate include the development of more efficient and cost-effective synthesis methods, as well as the development of novel applications of this compound in the synthesis of organic compounds. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its environmental impact. Finally, research should be conducted to develop methods for the safe disposal of this compound, as it is classified as a hazardous waste.

Synthesemethoden

Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate can be synthesized by the reaction of dimethylamine with 1,3-butanediol in the presence of a suitable catalyst, such as sodium hydroxide. The reaction is carried out at elevated temperatures and pressures, and the product is isolated by distillation.

Wissenschaftliche Forschungsanwendungen

Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate is widely used in scientific research, particularly in the synthesis of organic compounds. It is used in the preparation of a variety of polymers, and is also used in the synthesis of a variety of pharmaceuticals and agrochemicals. It is also used in the synthesis of other organic compounds, such as surfactants and dyes.

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 3-[3-(dimethylamino)propylamino]butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-9(8-10(13)14-4)11-6-5-7-12(2)3/h9,11H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVGXXOWZXNYRRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)NCCCN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[(2-ethoxyethyl)amino]propanoate](/img/structure/B6352252.png)

![Methyl 3-[(2-ethoxyethyl)amino]butanoate](/img/structure/B6352257.png)

![t-Butyl 4-[(Z)-(cyanoimino)(methylthio)methyl]piperazine-1-carboxylate](/img/structure/B6352278.png)

![tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate](/img/structure/B6352279.png)

![Methyl 3-[(thiophen-2-ylmethyl)amino]butanoate](/img/structure/B6352287.png)

![Methyl 3-{[3-(morpholin-4-yl)propyl]amino}butanoate](/img/structure/B6352297.png)

![Methyl 3-{[2-(dimethylamino)ethyl]amino}butanoate](/img/structure/B6352306.png)

![Methyl 3-[(3-ethoxypropyl)amino]butanoate](/img/structure/B6352309.png)

![Methyl 3-[(oxolan-2-ylmethyl)amino]butanoate](/img/structure/B6352311.png)

![Methyl 3-{[2-(morpholin-4-yl)ethyl]amino}butanoate](/img/structure/B6352321.png)

![Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate](/img/structure/B6352347.png)